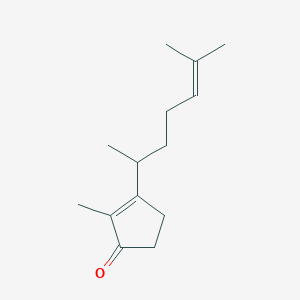![molecular formula C15H28O2 B14396094 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane CAS No. 88438-17-9](/img/structure/B14396094.png)
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms. The compound’s molecular formula is C14H26O2, and it is known for its stability and reactivity in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and halide ions are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentan-2-ol: A precursor in the synthesis of the compound.
1,4-Dioxaspiro[4.4]nonane: A structurally related compound with similar reactivity.
2,2,4-Trimethylpentane: An isomer with different chemical properties.
Uniqueness
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Properties
CAS No. |
88438-17-9 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
8-(2,4,4-trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H28O2/c1-13(2,3)11-14(4,5)12-6-7-15(10-12)16-8-9-17-15/h12H,6-11H2,1-5H3 |
InChI Key |
LUVPSZHKYLCEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1CCC2(C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


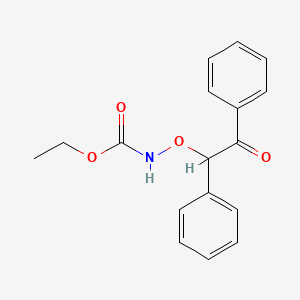
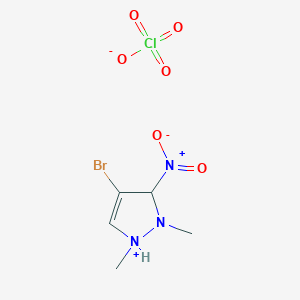
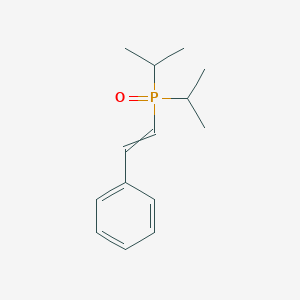
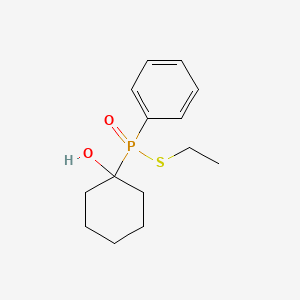
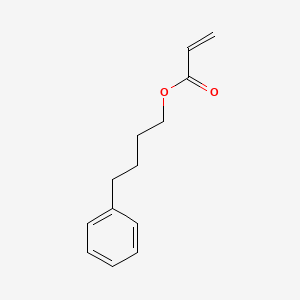
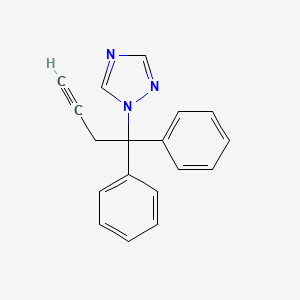
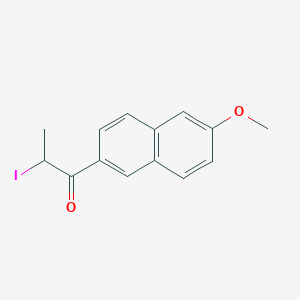
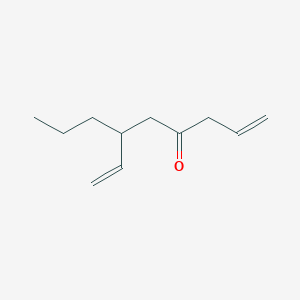
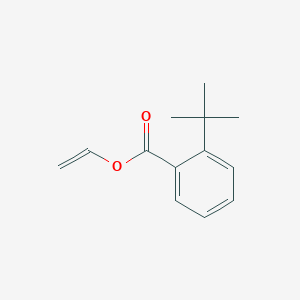
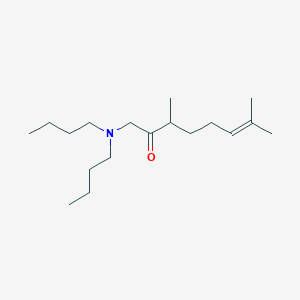
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
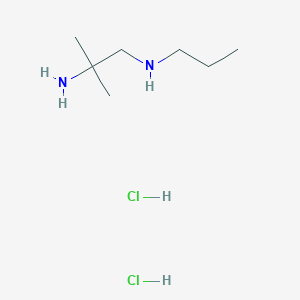
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
